molecular formula C14H17NO5S B5036708 Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate

Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate

Cat. No.: B5036708
M. Wt: 311.36 g/mol
InChI Key: PJJSDWVEQISZNC-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate typically involves the esterification of 3-amino benzoic acid with methyl 2-(1,1-dioxothiolan-3-yl)acetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially modifying their function. The benzoate ester can also participate in ester hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,1-dioxothiolan-3-yl)acetate
  • Methyl 3-aminobenzoate
  • Methyl 3-(acetylamino)benzoate

Uniqueness

Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate is unique due to the presence of both the thiolane ring and the benzoate ester in a single molecule. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)11-3-2-4-12(8-11)15-13(16)7-10-5-6-21(18,19)9-10/h2-4,8,10H,5-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJSDWVEQISZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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